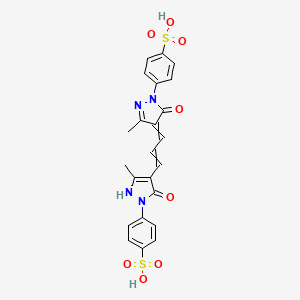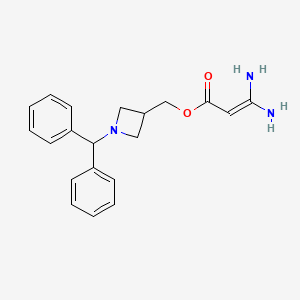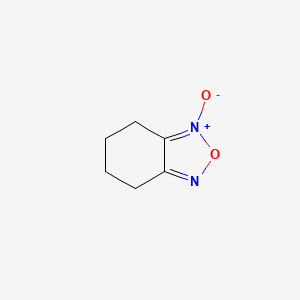
2-N,N-bis-(Octadecyl)amino-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is a chemical compound with the molecular formula C41H77N3O2 and a molecular weight of 644.07 g/mol . This compound is characterized by its long alkyl chains and a nitro group attached to a pyridine ring, making it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine typically involves the reaction of 2-amino-5-nitropyridine with octadecylamine under specific conditions. The reaction is usually carried out in a solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-N,N-bis-(Octadecyl)amino-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Electrophiles such as halogens, acids, or other reactive species in the presence of a suitable catalyst.
Major Products Formed
Reduction: Formation of 2-N,N-bis-(Octadecyl)amino-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-N,N-bis-(Octadecyl)amino-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-N,N-bis-(Octadecyl)amino-5-nitropyridine involves its interaction with specific molecular targets and pathways. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
- 2-N,N-bis-(Octadecyl)amino-4-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-3-nitropyridine
- 2-N,N-bis-(Octadecyl)amino-6-nitropyridine
Uniqueness
2-N,N-bis-(Octadecyl)amino-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. The position of the nitro group at the 5-position of the pyridine ring distinguishes it from other similar compounds, affecting its interaction with molecular targets and its overall properties .
Propiedades
Fórmula molecular |
C41H77N3O2 |
|---|---|
Peso molecular |
644.1 g/mol |
Nombre IUPAC |
5-nitro-N,N-dioctadecylpyridin-2-amine |
InChI |
InChI=1S/C41H77N3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-43(41-36-35-40(39-42-41)44(45)46)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39H,3-34,37-38H2,1-2H3 |
Clave InChI |
VSCKLPZMDKCDDD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C1=NC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


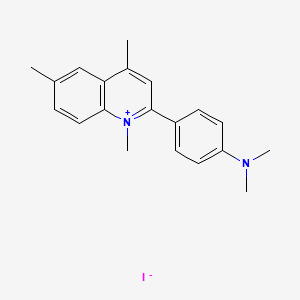

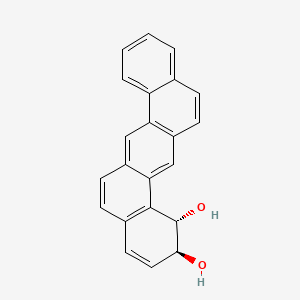

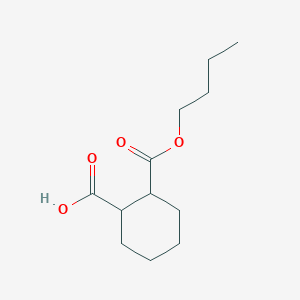
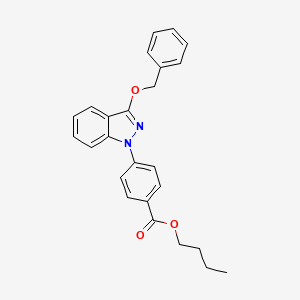
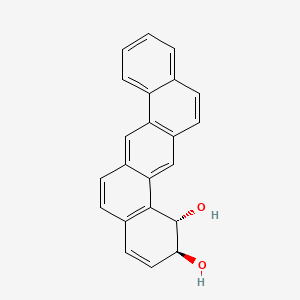
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
